Oxacyclotetradecane

描述

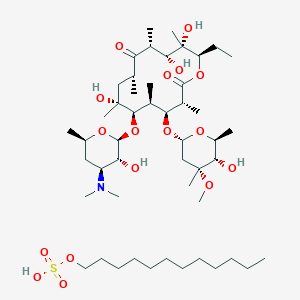

Oxacyclotetradecane is a 14-membered macrocyclic lactone ring containing one oxygen atom as the heteroatom. It serves as the core structure of macrolide antibiotics such as erythromycin, a widely used antimicrobial agent. The IUPAC name for the erythromycin-derived this compound structure is 3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (C₃₇H₆₇NO₁₃, MW: 733.9 g/mol) . This macrocycle features multiple methyl groups and ketone functionalities, critical for its biological activity. Erythromycin's pharmacological efficacy is attributed to its ability to bind bacterial ribosomes, inhibiting protein synthesis. However, its acid lability necessitates prodrug formulations (e.g., erythromycin ethylsuccinate) for oral administration .

属性

CAS 编号 |

24380-26-5 |

|---|---|

分子式 |

C49H93NO17S |

分子量 |

1000.3 g/mol |

IUPAC 名称 |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI 键 |

SKDGGFHGLZBNBC-YZPBMOCRSA-N |

手性 SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

规范 SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclotetradecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, this compound can be produced through a similar cyclization process but optimized for large-scale production. This involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

化学反应分析

Types of Reactions

Oxacyclotetradecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.

Reduction: Reduction reactions can convert this compound into simpler ethers or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride are used, often requiring anhydrous conditions.

Substitution: Nucleophiles like sodium alkoxides or thiolates are used in substitution reactions, usually in polar aprotic solvents.

Major Products Formed

Oxidation: Produces oxides or peroxides.

Reduction: Yields simpler ethers or alcohols.

Substitution: Results in functionalized derivatives of this compound.

科学研究应用

Oxacyclotetradecane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology: Studied for its potential as a drug delivery vehicle because of its ability to encapsulate various molecules.

Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

作用机制

The mechanism by which oxacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The molecular targets include metal ions and other small molecules that can be encapsulated within the ring structure. The pathways involved often include coordination chemistry and host-guest interactions.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and functional distinctions between oxacyclotetradecane (in erythromycin) and related macrocyclic compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons:

Ring Size and Heteroatoms :

- Erythromycin, oleandomycin, and clarithromycin share a 14-membered this compound core. In contrast, 1-oxa-6-azacyclopentadecan-15-one is a 15-membered ring with both oxygen and nitrogen, enabling distinct coordination chemistry .

- Oleandomycin incorporates sulfur (thiohydrin group), altering its reactivity and antimicrobial spectrum .

Substituent Modifications: Clarithromycin: The 6-O-methyl group enhances acid stability, allowing oral administration without prodrug formulation . Roxithromycin: The oxime side chain extends half-life and tissue penetration, enabling once-daily dosing . Erythronolide Derivatives: These aglycone structures lack sugar moieties, serving as intermediates in macrolide biosynthesis .

Pharmacological Properties :

- Erythromycin’s acid lability limits its use, whereas clarithromycin and roxithromycin exhibit improved pharmacokinetics due to structural modifications .

- Oleandomycin’s sulfur substitution reduces its clinical utility compared to erythromycin due to toxicity and narrower activity .

Applications :

- This compound-based macrolides are primarily antibiotics. In contrast, 1-oxa-6-azacyclopentadecan-15-one finds use in catalysis and synthetic chemistry .

Research Findings:

- Erythromycin Derivatives: Prodrugs like erythromycin ethylsuccinate (C₄₃H₇₅NO₁₆, MW: 862.0) mitigate acid sensitivity, enhancing bioavailability .

- Synthetic Analogs: Modifications such as 14R-hydroxylation (C₃₈H₆₉NO₁₄, MW: 747.9) in clarithromycin derivatives improve binding to bacterial targets .

- Structural Diversity : The addition of nitrogen in azacycles (e.g., 1-oxa-6-azacyclopentadecan-15-one) expands applications beyond medicine to industrial catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。